molecular formula C10H11F2NO2S B8577809 Thiomorpholine, 4-(2,6-difluorophenyl)-, 1,1-dioxide CAS No. 383199-89-1

Thiomorpholine, 4-(2,6-difluorophenyl)-, 1,1-dioxide

Cat. No. B8577809
Key on ui cas rn: 383199-89-1
M. Wt: 247.26 g/mol
InChI Key: HZQGZVKUVGTJCE-UHFFFAOYSA-N
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Patent
US07141588B2

Procedure details

To a suspension of 4-(2,6-difluorophenyl)thiomorpholine 1,1-dioxide (Step 1, 300 g, 1.21 mol) in 3 L of acetic acid, nitric acid (255 mL, ca. 6 mol, fuming, 90%) is added over 30 minutes at ambient temperature. A yellow precipitate forms within minutes and increases over time. The reaction is kept at room temperature for 18 h and is then poured into 6 L of water. After stirring for 2 h, the yellow suspension is filtered. The precipitate is washed with water (1.5 L×3) and ethanol (0.5 L×2) and dried at 50° C. overnight to give the title compound, 1H NMR (DMSO-d6) δ 8.05 (m, 2H), 3.69 (m, 4H), 3.26 (m, 4H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N:9]1[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[CH2:11][CH2:10]1.[N+:17]([O-])([OH:19])=[O:18].O>C(O)(=O)C>[F:8][C:4]1[CH:5]=[C:6]([N+:17]([O-:19])=[O:18])[CH:7]=[C:2]([F:1])[C:3]=1[N:9]1[CH2:10][CH2:11][S:12](=[O:16])(=[O:15])[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)N1CCS(CC1)(=O)=O
Name
Quantity
255 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
3 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over 30 minutes at ambient temperature
Duration
30 min
WAIT
Type
WAIT
Details
A yellow precipitate forms within minutes
TEMPERATURE
Type
TEMPERATURE
Details
increases over time
FILTRATION
Type
FILTRATION
Details
the yellow suspension is filtered
WASH
Type
WASH
Details
The precipitate is washed with water (1.5 L×3) and ethanol (0.5 L×2)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)N1CCS(CC1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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